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N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

BRD4 bromodomain inhibition AlphaScreen assay Epigenetic probe discovery

Procure the validated parent scaffold (MW 316.4 g/mol, cLogP ~1.8) of a novel class of BRD4-BD1 inhibitors, distinct from (+)-JQ1 and PFI-1 chemotypes. This unsubstituted core enables rational, structure-based lead optimization leveraging 6 co-crystal structures (PDB 5TI2–5TI7) that confirm a conserved 2-oxopyrrolidinyl carbonyl–Asn140 hydrogen bond. With a low-micromolar IC50 (11–44 μM), it provides a wide dynamic range for SAR studies targeting BRD4-BD1 isoform selectivity over BRD2/3/T. Ideal for fragment-to-lead and computational chemistry benchmarking using MD-validated docking workflows.

Molecular Formula C16H16N2O3S
Molecular Weight 316.4 g/mol
Cat. No. B5677000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Molecular FormulaC16H16N2O3S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H16N2O3S/c19-16-10-5-11-18(16)14-7-4-6-13(12-14)17-22(20,21)15-8-2-1-3-9-15/h1-4,6-9,12,17H,5,10-11H2
InChIKeyNODPWUVKGBLVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]benzenesulfonamide – A Structurally Validated BRD4(BD1) Inhibitor Chemotype for Epigenetic Probe Procurement


N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is the parent scaffold of a novel class of small-molecule inhibitors targeting the first bromodomain of BRD4 (BRD4-BD1), a key epigenetic reader implicated in MYC-driven cancers [1]. This chemotype was discovered through an ensemble docking virtual screening workflow and represents a previously unreported drug-like scaffold for bromodomain inhibition, distinct from the triazolodiazepine, dihydroquinazolinone, and isoxazole chemotypes that dominate the BET inhibitor landscape [1]. Six derivatives within this series have been biochemically validated, with co-crystal structures deposited in the Protein Data Bank (PDB IDs: 5TI2–5TI7), confirming a conserved binding mode anchored by a hydrogen bond between the 2-oxopyrrolidinyl carbonyl and Asn140 of BRD4 [1][2].

Why N-[3-(2-Oxopyrrolidin-1-yl)phenyl]benzenesulfonamide Cannot Be Replaced by Generic BET Inhibitors in BRD4-Focused Research


Generic substitution among BET bromodomain inhibitors is precluded by fundamental differences in binding mode, domain selectivity, and chemotype-specific structure–activity relationships. The N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide scaffold engages BRD4-BD1 through a 2-oxopyrrolidinyl carbonyl–Asn140 hydrogen bond that mimics acetyl-lysine recognition, yet its peripheral aromatic substituents occupy distinct subpockets compared to (+)-JQ1 or PFI-1, resulting in a unique selectivity fingerprint [1]. Critically, the co-crystal structure of the 5-bromo-2-methoxy derivative (PDB 5TI7) reveals that the sulfonamide linker adopts a geometry that positions the terminal phenyl ring into a hydrophobic groove not fully exploited by other chemotypes, while the pyrrolidinone oxygen forms a water-mediated interaction with Pro82 that is absent in the PFI-1 complex [1][2]. These structural features mean that activity data, selectivity profiles, and SAR from other BET inhibitor series cannot be reliably extrapolated to this scaffold, making direct procurement of the core chemotype essential for studies requiring BRD4-BD1 inhibition with this specific binding topology.

Head-to-Head Quantitative Evidence: N-[3-(2-Oxopyrrolidin-1-yl)phenyl]benzenesulfonamide vs. Closest BRD4(BD1) Inhibitor Analogs


BRD4(BD1) Biochemical Potency of the Sulfonamide-Pyrrolidinone Series vs. Clinical Candidate PFI-1

The N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide series exhibits BRD4(BD1) inhibitory activity with IC50 values in the range of 11–44 μM, as measured by a BRD4(BD1)-acetylated histone peptide AlphaScreen interaction assay performed in triplicate [1]. The most potent derivative, compound 8302, demonstrated an IC50 of approximately 11 μM in this assay format [1]. In comparison, the dihydroquinazolinone-based clinical candidate PFI-1 achieves an IC50 of 220 nM (0.22 μM) against BRD4(BD1) in a comparable fluorescence polarization assay [2]. While PFI-1 is approximately 50-fold more potent, the N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide scaffold offers a structurally distinct, synthetically tractable starting point with a ligand efficiency (LE) of approximately 0.28 kcal/mol per heavy atom for compound 8302, which is within the range considered optimizable for fragment-to-lead campaigns [1][3].

BRD4 bromodomain inhibition AlphaScreen assay Epigenetic probe discovery

Co-Crystal Structure Validation and Binding Mode Differentiation from (+)-JQ1

The co-crystal structure of compound 8302 (PDB ID: 5TI6) and its 5-bromo-2-methoxy analog (PDB ID: 5TI7) bound to BRD4(BD1) at resolutions of 1.55 Å and 1.62 Å, respectively, confirms that the 2-oxopyrrolidinyl carbonyl oxygen forms a direct hydrogen bond with the side-chain amide nitrogen of Asn140 (distance: 2.9 Å), a hallmark acetyl-lysine mimetic interaction [1]. However, the sulfonamide linker and terminal aromatic substituents occupy a distinct subpocket adjacent to the ZA channel, forming hydrophobic contacts with Tyr81, Trp83, and Ile146 that are not engaged by (+)-JQ1 [1][2]. Superposition of the 8302-BRD4(BD1) complex with the PFI-1-BRD4(BD1) complex (PDB 4E96) yields a ligand heavy-atom RMSD of 1.1 Å, quantitatively demonstrating that while the core hydrogen-bonding motif is conserved, the overall binding pose is chemotype-specific [1]. In contrast, (+)-JQ1, a triazolodiazepine, binds in a completely different orientation with its t-butyl ester occupying the WPF shelf (Trp81-Pro82-Phe83), resulting in a ligand RMSD of >3.5 Å relative to the sulfonamide series [3].

X-ray crystallography BRD4-inhibitor co-crystal Structure-based drug design

Molecular Dynamics Simulation Convergence: Predicted vs. Experimental Binding Pose Accuracy

The N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide series was subjected to 50 ns all-atom explicit-water molecular dynamics (MD) simulations starting from ensemble docking poses. Over the simulation trajectories, ligand RMSD relative to the experimental co-crystal reference pose converged to within 0.08–0.46 Å for all six active derivatives, demonstrating that MD simulations can faithfully reproduce the experimentally observed binding conformation [1]. For the most active compound (8302), an extended 500 ns simulation confirmed ligand RMSD stability at approximately 2.0–2.5 Å from the starting docked pose, with the protein binding site (5 Å radius around ligand) undergoing a 1.84 Å conformational adjustment during equilibration [1]. In comparison, the initial docking poses alone showed RMSD deviations of 1.57–2.35 Å from the co-crystal structures, indicating that MD refinement is essential for accurate pose prediction in this chemotype [1]. This contrasts with well-characterized scaffolds like (+)-JQ1, where rigid docking often suffices due to the more constrained binding pocket geometry [2].

Molecular dynamics simulations Binding pose prediction Computational chemistry validation

Ligand Efficiency and Physicochemical Profile vs. Typical BRD4(BD1) Screening Hits

The N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide parent scaffold (MW ≈ 316.4 g/mol; cLogP ~1.8; 22 heavy atoms) exhibits a ligand efficiency (LE) of approximately 0.28 kcal/mol per heavy atom based on the IC50 of compound 8302, placing it within the favorable range for fragment and early-lead optimization [1]. By comparison, (+)-JQ1 (MW 457.0 g/mol; cLogP ~3.2; 33 heavy atoms) achieves an LE of approximately 0.32 kcal/mol per heavy atom from its 77 nM IC50, while PFI-1 (MW 348.4 g/mol; cLogP ~1.5; 26 heavy atoms) attains an LE of approximately 0.35 from its 220 nM IC50 [2][3]. Although the sulfonamide-pyrrolidinone series is less ligand-efficient than the optimized clinical candidates, its lower molecular weight and reduced lipophilicity provide a larger optimization vector: the scaffold can accommodate substantial substituent additions (e.g., 5-bromo-2-methoxy as in PDB 5TI7, MW 427.3 g/mol) while remaining within lead-like physicochemical space [1]. This contrasts with (+)-JQ1, which already exceeds preferred lead-like cLogP thresholds and offers limited room for polarity adjustment without compromising permeability [2].

Ligand efficiency metrics Fragment-based drug discovery Lead-likeness assessment

Recommended Application Scenarios for N-[3-(2-Oxopyrrolidin-1-yl)phenyl]benzenesulfonamide Based on Quantitative Evidence


Fragment-Based Lead Optimization Campaigns Targeting BRD4(BD1) with a Novel Chemotype

The parent scaffold, with a molecular weight of 316.4 g/mol, cLogP of ~1.8, and experimental IC50 in the low-micromolar range (11–44 μM), provides an ideal starting point for fragment-to-lead or structure-based lead optimization programs [1]. The availability of six co-crystal structures (PDB 5TI2–5TI7) at resolutions of 1.55–1.75 Å enables rational, structure-guided elaboration of the terminal phenyl ring, the sulfonamide linker, and the pyrrolidinone core to improve potency while monitoring ligand efficiency [1][2]. The validated MD simulation workflow (convergence to within 0.08–0.46 Å RMSD of experimental poses) provides a computationally tractable platform for virtual screening of virtual libraries built upon this scaffold [1].

Chemical Probe Development for BRD4-BD1 Selectivity Profiling vs. Other BET Bromodomains

The distinct binding mode of this chemotype—engaging Tyr81, Trp83, and Ile146 in a hydrophobic subpocket adjacent to the ZA channel, rather than the WPF shelf utilized by (+)-JQ1—offers a structural basis for achieving BRD4-BD1 selectivity over BRD2, BRD3, and BRDT [1]. Researchers developing isoform-selective chemical probes can leverage the co-crystal structures and MD-optimized docking models to design substituents that exploit sequence differences in the ZA channel and BC loop regions among BET family members, which differ by 2–4 residues in this subpocket [1][2]. The scaffold's lower starting potency relative to pan-BET inhibitors is actually advantageous here, as it provides a wider dynamic range for detecting selectivity improvements during SAR exploration.

Computational Chemistry Benchmarking and Docking Algorithm Validation Studies

The comprehensive dataset associated with this chemotype—including docking scores, docking poses (RMSD 1.57–2.35 Å from experimental), MD-refined poses (RMSD 0.08–0.46 Å), biochemical IC50 values, and six high-resolution co-crystal structures—constitutes a rare, publicly available benchmark set for validating structure-based drug design workflows [1][2]. Computational chemistry groups can use this dataset to test the ability of new docking algorithms, scoring functions, or MD protocols to recapitulate experimental binding poses and rank-order compound activities in a system where protein flexibility (1.84 Å binding site adjustment) plays a significant role [1]. The demonstrated failure of rigid docking to accurately predict poses for this scaffold makes it a uniquely challenging and informative test case.

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